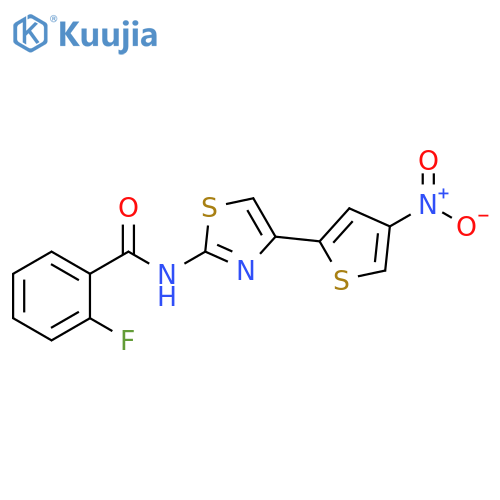

Cas no 476323-50-9 (2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide

- Benzamide, 2-fluoro-N-[4-(4-nitro-2-thienyl)-2-thiazolyl]-

- AKOS002047961

- F0466-0223

- Oprea1_228401

- 2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- 2-fluoro-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide

- CCG-193393

- 476323-50-9

-

- インチ: 1S/C14H8FN3O3S2/c15-10-4-2-1-3-9(10)13(19)17-14-16-11(7-23-14)12-5-8(6-22-12)18(20)21/h1-7H,(H,16,17,19)

- InChIKey: GWLLFCDWXVVGAQ-UHFFFAOYSA-N

- SMILES: C(NC1=NC(C2SC=C([N+]([O-])=O)C=2)=CS1)(=O)C1=CC=CC=C1F

計算された属性

- 精确分子量: 348.99911163g/mol

- 同位素质量: 348.99911163g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 23

- 回転可能化学結合数: 3

- 複雑さ: 465

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 144Ų

じっけんとくせい

- 密度みつど: 1.574±0.06 g/cm3(Predicted)

- 酸度系数(pKa): 6.81±0.50(Predicted)

2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0466-0223-20mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-2μmol |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-30mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-2mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-100mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-4mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-15mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-10μmol |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-3mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0466-0223-40mg |

2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

476323-50-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 476323-50-9)

2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 476323-50-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, including a fluoro-substituted benzamide core linked to a thiophene ring system. The presence of both nitro and fluoro groups introduces distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide incorporates several key pharmacophoric elements that are widely recognized for their biological activity. The benzamide moiety is a well-documented pharmacological scaffold, frequently found in therapeutic agents due to its ability to modulate enzyme activity and receptor interactions. Additionally, the thiophene ring is a prominent component in numerous bioactive molecules, contributing to their binding affinity and metabolic stability. The nitro group at the 4-position of the thiophene ring further enhances the compound's potential by introducing electron-withdrawing effects, which can influence both its reactivity and biological efficacy.

In recent years, there has been growing interest in developing novel compounds that combine multiple pharmacological targets to achieve synergistic therapeutic effects. The multifaceted nature of 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide makes it an attractive candidate for such applications. For instance, studies have suggested that compounds with similar structural motifs may exhibit anti-inflammatory, anti-microbial, or even anti-cancer properties. The fluoro-substituent, in particular, is known to enhance metabolic stability and improve oral bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high precision. These studies have highlighted the potential of 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide as an inhibitor of enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. Furthermore, the nitro group's ability to engage in hydrogen bonding or participate in redox reactions adds another layer of complexity to its pharmacological profile.

The synthesis of 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in constructing the desired framework efficiently. Additionally, the use of protecting group strategies has allowed chemists to manipulate specific functional groups while maintaining overall structural integrity.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying specific substituents or introducing additional functional groups, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility makes 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide a valuable scaffold for structure-based drug design initiatives. Several research groups are currently exploring derivatives of this molecule with the aim of identifying novel therapeutic agents that address unmet medical needs.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into drug molecules often leads to improved pharmacological profiles, including enhanced binding affinity and reduced susceptibility to metabolic degradation. In the case of 2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylenzamide, the fluoro-substituent at the 2-position of the benzamide ring is strategically positioned to interact with biological targets in a manner that maximizes its therapeutic potential. This has prompted investigations into how fluorine-mediated effects contribute to the compound's overall efficacy.

Another area of interest is the impact of electronic distribution on the reactivity and function of this molecule. The nitro group at the 4-position of the thiophene ring exerts a strong electron-withdrawing effect through resonance and inductive mechanisms. This can influence both electrophilic and nucleophilic substitution reactions at other positions within the molecule. Such electronic tuning is crucial for achieving desired biological outcomes and has been extensively studied in related compounds.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling CAS No 476323–50–9 or any derivative thereof during preclinical or clinical development phases. While this compound does not fall under any restricted categories from a safety standpoint, adherence to standard protocols ensures consistency in quality control measures across different batches produced by various laboratories or pharmaceutical companies.

The future directions for research involving CAS No 476323–50–9 are promising and multifaceted. As computational tools continue to evolve at an unprecedented pace, so too does our ability to predict how modifications will affect molecular behavior without resorting solely on experimental trials alone—a paradigm shift toward green chemistry initiatives where sustainability meets innovation.

476323-50-9 (2-fluoro-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbenzamide) Related Products

- 1261450-39-8(3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)

- 2411288-02-1(2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide)

- 2137989-79-6(5-(propan-2-yl)-2-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-oxazole)

- 1152565-77-9(N-1-(furan-2-yl)ethyl-2-iodoaniline)

- 931077-72-4(6-cyclopropyl-4-(2,3-dihydro-1H-indole-1-carbonyl)-2-(methylsulfanyl)pyridine-3-carbonitrile)

- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)

- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)

- 2229359-55-9(1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol)

- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)

- 1270491-60-5(1-(2-chloro-6-fluorophenyl)-2,2,2-trifluoroethan-1-amine)